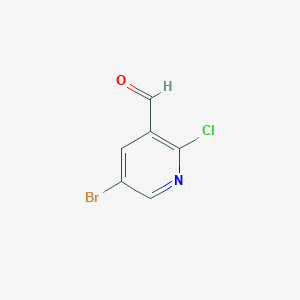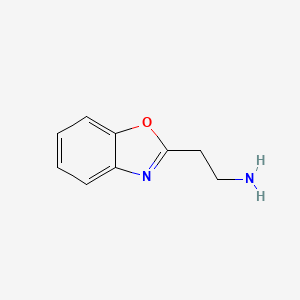
5-Bromo-2-chloronicotinaldehyde
概要
説明
The compound 5-Bromo-2-chloronicotinaldehyde is a halogenated nicotinaldehyde derivative that has not been directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the pyridine ring have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of halogenated pyridines, such as 5-bromo-2-chloronicotinaldehyde, often involves halogen dance reactions, which are useful for generating a variety of substituted pyridines. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using this method, indicating that similar strategies could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of N-phenylamides of 5-bromo-2-chloronicotinic acid suggests that the corresponding aldehyde could be synthesized by modifying the existing methods .
Molecular Structure Analysis
While the molecular structure of 5-Bromo-2-chloronicotinaldehyde is not directly reported, related compounds have been characterized using spectroscopic techniques such as XRD, IR, MS, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-Bromo-2-chloronicotinaldehyde once synthesized.
Chemical Reactions Analysis
The reactivity of halogenated pyridines, including those similar to 5-Bromo-2-chloronicotinaldehyde, has been explored in various chemical reactions. For example, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions, which could be indicative of the potential reactivity of 5-Bromo-2-chloronicotinaldehyde in similar coupling reactions . The synthesis of N-phenylamides from related compounds also suggests that 5-Bromo-2-chloronicotinaldehyde could undergo further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloronicotinaldehyde can be inferred from related compounds. For instance, the Schiff base derived from a related bromo-chloro compound was obtained as bright red crystals, indicating that halogenated pyridines can exhibit distinct physical properties . The urease inhibitory activity and antioxidant potential of a related Schiff base also provide insights into the potential biological activities of 5-Bromo-2-chloronicotinaldehyde .
科学的研究の応用
Chemical Synthesis and Properties
5-Bromo-2-chloronicotinaldehyde and related compounds have been explored in various chemical syntheses. For instance, derivatives like 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes, which share similar structural features, have been studied for their reactivity in aromatic aldehyde reactions such as the Doebner reaction with malonic acid (Shanta & Scrowston, 1967). Another study detailed the synthesis of 5-bromo-2-((4-chlorobenzyl) oxy) bromomethyl benzene from similar halogenated compounds, highlighting the potential for creating novel chemical structures and exploring their properties (Bi, 2015).
Analytical Applications
Compounds like 5-Bromo-2-chloronicotinaldehyde have been used in analytical chemistry. For example, derivatives of 5-bromo-2-hydroxybenzaldehyde were utilized to modify octadecyl silica disks for preconcentrating trace amounts of copper(II) ions, followed by flame atomic absorption spectrometric determination. This demonstrates the compound's utility in trace metal analysis in water samples (Fathi & Yaftian, 2009).
Biochemical Research
5-Bromo-2-chloronicotinaldehyde related compounds have found applications in biochemical research as well. For instance, 5-bromo-2′-deoxyuridine, a related compound, was optimized for use in detecting DNA synthesis in cells using image and flow cytometry. This indicates its potential use in cellular biology and cancer research (Ligasová, Konečný, Frydrych, & Koberna, 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, related bromoaldehydes have been investigated for their polymerization properties. For example, bromodifluoroacetaldehyde, a compound with a similar bromoaldehyde structure, has been synthesized and polymerized, demonstrating the potential of these types of compounds in creating novel polymers with specific properties (Campbell & Vogl, 1979).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPYNLZCNDPHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630508 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloronicotinaldehyde | |
CAS RN |
228251-24-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1289947.png)
![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)



![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)




